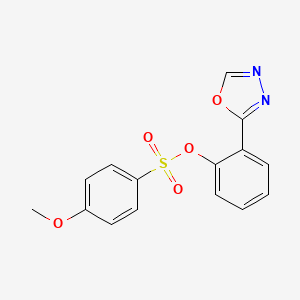

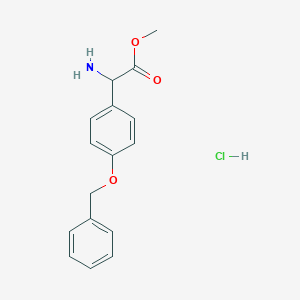

2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves the use of semi/thio carbazides and sodium acetate mixed with water and stirred well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring .

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Researchers have explored the synthesis, structural characterization, and antibacterial properties of related oxadiazole derivatives. For instance, compounds derived from the reaction of 3,4-diamino-1,2,5-oxadiazole have shown significant activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Bacillus cereus (Kakanejadifard et al., 2013).

Crystal Structure and Computational Analysis

The crystal structures of novel 1,3,4-oxadiazol-2-yl piperazine derivatives have been analyzed, revealing insights into their reactive sites through density functional theory (DFT) calculations. These studies highlight the compounds' potential in various applications, given their defined intermolecular hydrogen bonds and crystal packing characteristics (Kumara et al., 2017).

Anticancer Activity

Several oxadiazole derivatives have been synthesized and evaluated for their anticancer activity. A series of benzamides showed significant efficacy against various cancer cell lines, including breast, lung, colon, and ovarian cancers, with some compounds outperforming the reference drug etoposide (Ravinaik et al., 2021).

Molecular Packing Analysis

The study of methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones revealed significant differences in their molecular packing arrangements due to the shape and substitution patterns of the molecules. This research contributes to the understanding of molecular interactions and solid-state properties of these compounds (Khan et al., 2014).

Antimicrobial Activity

Novel quinazolinone derivatives, including those with oxadiazole components, have been synthesized and shown to possess antimicrobial activity. These findings open the door for the development of new antimicrobial agents based on oxadiazole chemistry (Habib et al., 2012).

Synthesis and Characterization

The synthesis and characterization of oxadiazole derivatives have been detailed, providing foundational knowledge for further exploration of these compounds in various scientific and technological applications. These studies lay the groundwork for future research into the properties and uses of oxadiazole derivatives (Taha et al., 2014).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methoxybenzenesulfonate is the Epidermal Growth Factor Receptor (EGFR) enzyme . EGFR plays a critical role in governing the cell cycle, making it a promising target for the development of anticancer drugs .

Mode of Action

This compound: interacts with its target, the EGFR enzyme, by inhibiting its activity . This compound has shown a robust inhibitory effect against the EGFR wild-type enzyme .

Biochemical Pathways

The inhibition of the EGFR enzyme by This compound affects the EGFR pathway, which is crucial in cell cycle regulation . The downstream effects of this interaction include cell cycle arrest at G1/G0 and G2 phases .

Result of Action

The result of the action of This compound is the significant inhibition of EGFR autophosphorylation in HEPG2 cells . This leads to cell cycle arrest, thereby inhibiting the growth of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These could include the physiological conditions of the body, such as pH and temperature, as well as the presence of other molecules that could interact with the compound.

Eigenschaften

IUPAC Name |

[2-(1,3,4-oxadiazol-2-yl)phenyl] 4-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5S/c1-20-11-6-8-12(9-7-11)23(18,19)22-14-5-3-2-4-13(14)15-17-16-10-21-15/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQIYDUTXKWDRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3=NN=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2616111.png)

![Tert-butyl 4-[[methyl-(5-methylpyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate](/img/structure/B2616114.png)

![4-(4-methylbenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2616115.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2616126.png)

![4-chloro-2-[(phenylthio)methyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2616129.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2616132.png)